molecular formula C29H18N2S B12302368 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine

Cat. No.: B12302368
M. Wt: 426.5 g/mol
InChI Key: MHSSVJANLFXJTO-UHFFFAOYSA-N
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Description

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a benzo[4,5]thieno[2,3-b]pyridine core, which imparts significant photophysical and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a halogenated benzo[4,5]thieno[2,3-b]pyridine under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential in bioimaging and as a fluorescent probe.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices[][4].

Mechanism of Action

Properties

Molecular Formula

C29H18N2S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(3-carbazol-9-ylphenyl)-[1]benzothiolo[2,3-b]pyridine

InChI

InChI=1S/C29H18N2S/c1-4-13-26-22(10-1)23-11-2-5-14-27(23)31(26)21-9-7-8-19(16-21)20-17-25-24-12-3-6-15-28(24)32-29(25)30-18-20/h1-18H

InChI Key

MHSSVJANLFXJTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)SC7=CC=CC=C76

Origin of Product

United States

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